Fmoc-PEG9-alcohol

Description

BenchChem offers high-quality Fmoc-PEG9-alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-PEG9-alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

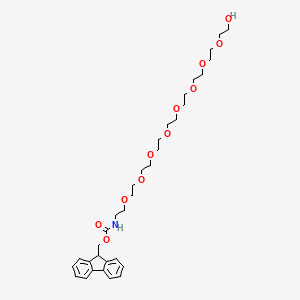

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49NO11/c35-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-34-33(36)45-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32,35H,9-27H2,(H,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBAZZMFHYCZSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49NO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201133030 |

Source

|

| Record name | 9H-Fluoren-9-ylmethyl 28-hydroxy-5,8,11,14,17,20,23,26-octaoxa-2-azaoctacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201133030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868594-51-8 |

Source

|

| Record name | 9H-Fluoren-9-ylmethyl 28-hydroxy-5,8,11,14,17,20,23,26-octaoxa-2-azaoctacosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868594-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl 28-hydroxy-5,8,11,14,17,20,23,26-octaoxa-2-azaoctacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201133030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-PEG9-alcohol: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG9-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in bioconjugation, peptide synthesis, and drug delivery. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a hydroxyl group at the other, connected by a nine-unit PEG chain, offers researchers a versatile platform for the precise modification of molecules. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions, while the hydroxyl group allows for further functionalization. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This technical guide provides a comprehensive overview of the properties of Fmoc-PEG9-alcohol, detailed experimental protocols for its use, and a discussion of its key applications in research and drug development.

Core Properties of Fmoc-PEG9-alcohol

The utility of Fmoc-PEG9-alcohol stems from its well-defined chemical and physical properties. These properties are summarized in the tables below, providing a quick reference for researchers planning experiments involving this linker.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-29-hydroxy-4,7,10,13,16,19,22,25,28-nonaoxa-1-nonacosanamine | N/A |

| Molecular Formula | C33H49NO11 | [1] |

| Molecular Weight | 635.74 g/mol | [1] |

| CAS Number | 868594-51-8 | [1] |

| Purity | Typically ≥95% | [1] |

Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid or viscous oil | N/A |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Storage | Store at -20°C for long-term stability | [1] |

Key Experimental Protocols

The primary application of Fmoc-PEG9-alcohol is in solid-phase peptide synthesis (SPPS) and bioconjugation, which leverages the selective deprotection of the Fmoc group. The following sections provide detailed protocols for these key experimental steps.

Fmoc Deprotection Protocol

The removal of the Fmoc protecting group is a critical step to expose the primary amine for subsequent reactions. The most common method involves treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Materials:

-

Fmoc-PEG9-alcohol functionalized solid support (e.g., resin) or substrate

-

20% (v/v) Piperidine in DMF

-

DMF (N,N-dimethylformamide)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Swell the Fmoc-functionalized solid support in DMF for 30-60 minutes in a reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the solid support.

-

Agitate the mixture at room temperature for 5-10 minutes under an inert atmosphere.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Wash the solid support thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

The solid support with the free amine is now ready for the next step (e.g., coupling of the next amino acid).

Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc-PEG9-alcohol can be incorporated into peptides as a hydrophilic spacer. The following is a generalized workflow for adding an amino acid to the deprotected amine of a PEGylated resin.

Materials:

-

Solid support with a free amine (from the deprotected Fmoc-PEG9-alcohol)

-

Fmoc-protected amino acid

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA or NMM)

-

DMF

Procedure:

-

Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3 eq.) in DMF. Add the base (e.g., DIPEA, 6 eq.) and allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected solid support.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with a non-polar solvent like dichloromethane (B109758) (DCM) (3-5 times).

Applications in Research and Drug Development

The unique properties of Fmoc-PEG9-alcohol make it a versatile tool in various scientific disciplines.

PEGylation of Peptides and Proteins

PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. Incorporating a PEG9 spacer can:

-

Increase Hydrophilicity: Enhancing the solubility of hydrophobic peptides in aqueous environments.

-

Prolong Circulation Half-life: The PEG chain increases the hydrodynamic radius of the molecule, reducing renal clearance.

-

Reduce Immunogenicity: The PEG spacer can shield antigenic epitopes, reducing the immune response against the therapeutic molecule.

Surface Modification

The hydroxyl group of Fmoc-PEG9-alcohol can be used to immobilize the linker onto various surfaces, such as nanoparticles, microarrays, and biosensors. After immobilization, the Fmoc group can be removed to present a primary amine on the surface for the subsequent conjugation of biomolecules like antibodies, enzymes, or oligonucleotides. This approach is valuable for creating biocompatible and functionalized surfaces for diagnostic and research applications.

Drug Delivery Systems

Fmoc-PEG9-alcohol is a key component in the development of advanced drug delivery systems.

-

Antibody-Drug Conjugates (ADCs): In the synthesis of ADCs, the PEG linker can be used to connect the cytotoxic drug to the antibody. The hydrophilic nature of the PEG spacer can improve the solubility and stability of the ADC, and the defined length of the PEG9 chain allows for precise control over the distance between the antibody and the payload.

-

Nanoparticle-based Drug Delivery: Fmoc-PEG9-alcohol can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric nanoparticles. The PEG chains create a hydrophilic shell around the nanoparticle, which helps to evade the mononuclear phagocyte system, thereby prolonging circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect. The terminal amine, after deprotection, can be used to attach targeting ligands for active tumor targeting.

-

Hydrogels: The hydroxyl group of Fmoc-PEG9-alcohol can participate in polymerization reactions to form hydrogels. The PEG component imparts hydrophilicity and biocompatibility to the hydrogel matrix, making it suitable for encapsulating and delivering drugs or cells in tissue engineering applications.

Conclusion

Fmoc-PEG9-alcohol is a highly versatile and valuable reagent for researchers in chemistry, biology, and pharmaceutical sciences. Its well-defined structure, combining a selectively cleavable Fmoc-protected amine, a flexible and hydrophilic PEG9 spacer, and a functionalizable hydroxyl group, provides a powerful platform for the synthesis of complex biomolecules and drug delivery systems. The detailed protocols and application overviews presented in this guide are intended to facilitate the effective use of Fmoc-PEG9-alcohol in advancing scientific research and the development of novel therapeutics.

References

Fmoc-PEG9-alcohol chemical structure and molecular weight

This technical guide provides an in-depth overview of Fmoc-PEG9-alcohol, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation. This document outlines the core chemical properties and structure of Fmoc-PEG9-alcohol.

Fmoc-PEG9-alcohol is a versatile chemical tool widely used in peptide synthesis and for the modification of biomolecules. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at one terminus and a hydroxyl (alcohol) group at the other. The Fmoc group provides a stable protecting group for the primary amine, which can be readily removed under basic conditions to reveal the amine functionality for subsequent conjugation. The terminal hydroxyl group offers another site for chemical modification.

Quantitative Chemical Data

The fundamental chemical properties of Fmoc-PEG9-alcohol are summarized in the table below.

| Property | Value |

| Molecular Formula | C33H49NO11[1] |

| Molecular Weight | 635.74 g/mol [1][2] |

| CAS Number | 868594-51-8[1] |

Chemical Structure and Visualization

The chemical structure of Fmoc-PEG9-alcohol consists of three key components: the Fmoc protecting group, a nine-unit polyethylene glycol (PEG) spacer, and a terminal alcohol group. The PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.

Caption: Chemical structure of Fmoc-PEG9-alcohol.

Experimental Protocols

Detailed experimental protocols for the use of Fmoc-PEG9-alcohol are highly dependent on the specific application, such as peptide synthesis, drug delivery system development, or surface modification. Generally, the deprotection of the Fmoc group is achieved using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). The subsequent conjugation of the exposed amine or the terminal alcohol would follow standard bioconjugation chemistries. Specific, validated experimental protocols were not available in the initial search results. It is recommended to consult specialized literature for protocols tailored to your specific research needs.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a central pillar, enabling the efficient and reliable assembly of complex peptide sequences.[1][2] Its widespread adoption in solid-phase peptide synthesis (SPPS) stems from its unique combination of stability under a variety of reaction conditions and its facile, selective removal under mild basic conditions.[3][4] This orthogonality to acid-labile side-chain protecting groups is the hallmark of the Fmoc/tBu strategy, which has become the dominant methodology in both academic research and industrial-scale peptide production.[5][]

This technical guide provides a comprehensive exploration of the Fmoc protecting group, from its fundamental chemical principles to practical experimental protocols and data-driven insights. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of Fmoc chemistry in their synthetic endeavors.

Core Principles of Fmoc Chemistry

The Fmoc group is a base-labile amine protecting group.[7] Its chemical structure, featuring a planar fluorenyl moiety, is key to its function.[8] The electron-withdrawing nature of the fluorene (B118485) ring system renders the proton on the C9 carbon acidic.

Protection of Amino Acids: The Fmoc group is typically introduced onto the α-amino group of an amino acid through reaction with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[3][9] The use of Fmoc-OSu is generally preferred as it minimizes the formation of Fmoc-oligopeptide impurities.[9]

Deprotection Mechanism: The removal of the Fmoc group is achieved via a β-elimination mechanism initiated by a secondary amine base, most commonly a 20-50% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[][10] The base abstracts the acidic proton on the fluorenyl group, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The liberated DBF is then scavenged by piperidine to form a stable adduct.[11]

Orthogonality in SPPS: The key advantage of the Fmoc group is its orthogonality with the tert-butyl (tBu) based side-chain protecting groups.[5][] The Fmoc group is removed under basic conditions, while the tBu-based groups are stable to base but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[5][10] This allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain functionalities.[3]

Data Presentation: Quantitative Insights into Fmoc-SPPS

The efficiency of Fmoc-SPPS is influenced by various factors, including the choice of resin, coupling reagents, and deprotection conditions. The following tables provide a summary of key quantitative data to guide experimental design.

Table 1: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies [5]

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Reagent | 20-50% Piperidine in DMF (mild base) | 25-50% Trifluoroacetic Acid (TFA) in DCM (strong acid) |

| Side-Chain Protection | tert-Butyl (tBu) based (acid-labile) | Benzyl (Bzl) based (strong acid-labile) |

| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) | Hydrofluoric Acid (HF) or TFMSA (very strong acid) |

| Orthogonality | High (base-labile vs. acid-labile) | Partial (degrees of acid lability) |

| Typical Coupling Efficiency | Generally >99% | Good, can be advantageous for "difficult sequences" |

| Compatibility | Good with most modern coupling reagents (HATU, HBTU) | Traditionally used with DCC/HOBt |

Table 2: Fmoc Deprotection Kinetics with Piperidine [12][13]

| Piperidine Concentration (% v/v in DMF) | Reaction Time (minutes) | Fmoc Removal (%) |

| 1% | 1 | 33.4 |

| 1% | 5 | 49.6 |

| 2% | 1 | 12.9 |

| 2% | 3 | 63.3 |

| 2% | 5 | 87.9 |

| 5% | 3 | >99 |

| 20% | 3 | >99 |

Table 3: Common Coupling Reagents in Fmoc-SPPS [14]

| Reagent | Class | Typical Coupling Time (minutes) | Crude Purity of 65-74ACP (%) (2 x 1 min coupling) |

| HBTU | Aminium/Uronium Salt | 5 - 60 | 83.63 |

| HATU | Aminium/Uronium Salt | 5 - 60 | 83.63 |

| HCTU | Aminium/Uronium Salt | 5 - 60 | 79.94 |

| COMU | Phosphonium Salt | 2 - 20 | 79.00 |

| PyBOP | Phosphonium Salt | 5 - 60 | 70.27 |

| TFFH | Fluoronamidimium | 10 - 120 | 24.57 |

Table 4: Common Cleavage Cocktails for Fmoc-SPPS [7][15]

| Reagent Cocktail | Composition (v/v) | Scavengers | Application Notes |

| TFA/TIS/H₂O | 95:2.5:2.5 | Triisopropylsilane (TIS) | General purpose, good for most peptides. |

| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, thioanisole, 1,2-ethanedithiol (B43112) (EDT) | "Universal" cocktail for complex peptides, especially those containing multiple sensitive residues. Malodorous. |

| Reagent B | TFA/phenol/water/TIS (88:5:5:2) | Phenol, TIS | "Odorless" alternative to Reagent K. |

| TFA/DCM | 1:1 to 1:99 | None (can be added) | For cleavage from very acid-labile resins to yield protected peptide fragments. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the Fmoc protecting group.

Synthesis of Fmoc-Amino Acids

This protocol describes the synthesis of an Nα-Fmoc-protected amino acid using Fmoc-OSu.[3][9]

Materials:

-

Amino acid

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Distilled water

-

Diethyl ether

-

1N Hydrochloric acid (HCl)

Procedure:

-

Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Allow the reaction to stir overnight at room temperature.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2 with 1N HCl to precipitate the Fmoc-amino acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle in a manual Fmoc-SPPS workflow.[10][16]

Materials:

-

Fmoc-protected amino acid

-

SPPS resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% solution of piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive like HOBt (if required) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Confirmation of Coupling (Optional): Perform a Kaiser test (ninhydrin test) on a small sample of the resin. A negative result (yellow beads) indicates complete coupling.

Monitoring Fmoc Deprotection by UV Spectroscopy

The release of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance, can be used to quantify the extent of Fmoc deprotection and determine the loading of the first amino acid on the resin.[17][18]

Materials:

-

Peptide-resin sample after Fmoc deprotection

-

DMF

-

UV Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Collect the combined piperidine solutions from the Fmoc deprotection step in a volumetric flask.

-

Dilute the solution to a known volume with DMF.

-

Measure the absorbance of the solution at approximately 301 nm using a UV spectrophotometer, with DMF as the blank.

-

Calculate the resin loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (ε × Resin Weight (g) × Path Length (cm)) *Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[19]

Peptide Cleavage from the Resin

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.[7][10]

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

In a fume hood, add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether (approximately 10 times the volume of the TFA solution).

-

Incubate at -20°C for at least 30 minutes to facilitate precipitation.

-

Pellet the precipitated peptide by centrifugation.

-

Decant the ether, wash the peptide pellet with cold ether, and dry the crude peptide under vacuum.

Mandatory Visualizations

Chemical Pathways and Experimental Workflows

Caption: Fmoc protection of an amino acid.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scribd.com [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain terminatio… [ouci.dntb.gov.ua]

- 9. tandfonline.com [tandfonline.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. redalyc.org [redalyc.org]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. benchchem.com [benchchem.com]

- 18. rsc.org [rsc.org]

- 19. luxembourg-bio.com [luxembourg-bio.com]

An In-Depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of drug delivery, bioconjugation, and diagnostics.[1][2] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at each end.[3] This unique structural characteristic allows for the sequential and specific conjugation of two different molecules, such as a therapeutic agent and a targeting moiety.[4]

The PEG component of the linker confers several advantageous properties, including increased hydrophilicity, which can improve the solubility of hydrophobic drugs and reduce aggregation.[5] Furthermore, the PEG chain can create a "stealth" effect, shielding the conjugated molecule from the immune system and proteolytic degradation, thereby prolonging its circulation half-life.[2][6] The length of the PEG spacer can be precisely controlled to optimize the distance between the two conjugated molecules, which is crucial for maintaining their biological activity.[3][7]

This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, including their chemical properties, common functional groups, and applications. It also offers detailed experimental protocols for their use in bioconjugation and the characterization of the resulting conjugates.

Core Concepts and Properties

The fundamental principle behind the utility of heterobifunctional PEG linkers is their ability to connect two distinct molecular entities with high specificity. This is achieved through the orthogonal reactivity of their terminal functional groups. Common functional groups and their reactive partners are summarized below:

-

N-Hydroxysuccinimide (NHS) Esters: React with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[8][9]

-

Maleimides: React with sulfhydryl groups (e.g., cysteine residues on proteins) to form stable thioether bonds.[8][9]

-

Azides (N3): React with alkynes in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry" reactions to form stable triazoles.[10]

-

Alkynes: The complementary reactive partner for azides in click chemistry.

-

DBCO (Dibenzocyclooctyne): A strained alkyne used in copper-free click chemistry with azides.[11]

-

Carboxylic Acids (COOH): Can be activated to react with primary amines.[12]

-

Amines (NH2): Can react with activated carboxylic acids or NHS esters.[12]

The choice of functional groups depends on the available reactive sites on the molecules to be conjugated and the desired stability of the resulting linkage.

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of a heterobifunctional PEG linker is often guided by its molecular weight and spacer arm length, which influence the physicochemical properties of the final conjugate. The following tables provide quantitative data for a selection of commercially available heterobifunctional PEG linkers.

Table 1: NHS-PEGn-Maleimide Linkers

| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| NHS-PEG2-Maleimide | 423.38 | 17.6 |

| NHS-PEG4-Maleimide | 511.49 | 24.9 |

| NHS-PEG6-Maleimide | 599.60 | 32.5 |

| NHS-PEG8-Maleimide | 689.71 | 39.2 |

| NHS-PEG12-Maleimide | 865.92 | 53.4 |

| NHS-PEG24-Maleimide | 1394.55 | 95.2 |

Data compiled from multiple sources.[8]

Table 2: Click Chemistry Heterobifunctional PEG Linkers

| Product Name | Molecular Weight ( g/mol ) |

| Azido-PEG3-NHS ester | 330.29 |

| Azido-PEG4-NHS ester | 388.37 |

| Azido-PEG9-NHS Ester | 608.64 |

| DBCO-PEG2-NHS Ester | 561.59 |

| DBCO-PEG4-NHS Ester | 649.68 |

| DBCO-PEG-NHS ester, MW 2,000 | ~2000 |

Data compiled from multiple sources.[1][4][6][13][14]

Applications in Drug Development

Heterobifunctional PEG linkers are instrumental in the development of advanced therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and targeted drug delivery.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceuticals that combine the targeting specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug.[15] The linker is a critical component that connects the antibody to the cytotoxic payload. Heterobifunctional PEG linkers are widely used in ADC development due to their ability to:

-

Improve Solubility: Many potent cytotoxic drugs are hydrophobic. The hydrophilic PEG chain enhances the overall solubility of the ADC, reducing the risk of aggregation.[7]

-

Enhance Stability: The stable covalent bonds formed by the linker ensure that the cytotoxic payload remains attached to the antibody in circulation, minimizing off-target toxicity.

-

Optimize Pharmacokinetics: The PEG linker can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life.[5]

A prominent example of an ADC is Trastuzumab emtansine (T-DM1, Kadcyla®), used for the treatment of HER2-positive breast cancer.[15][16] In T-DM1, the antibody trastuzumab is linked to the cytotoxic agent DM1 via a heterobifunctional linker.[15]

Signaling Pathway: HER2 and the Mechanism of Action of Trastuzumab Emtansine

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in some breast cancers.[17][18] The overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which promote cell proliferation and survival.[19][20] Trastuzumab, the antibody component of T-DM1, binds to the extracellular domain of HER2, inhibiting these signaling pathways.[21]

The following diagram illustrates the simplified HER2 signaling pathway and the mechanism of action of Trastuzumab emtansine.

Figure 1: Simplified HER2 signaling pathway and mechanism of action of Trastuzumab emtansine (T-DM1).

Upon binding of trastuzumab to HER2, the T-DM1 conjugate is internalized by the cancer cell.[22] Inside the cell, the linker is cleaved, releasing the potent cytotoxic agent DM1, which disrupts microtubule dynamics and leads to apoptosis.[15][22]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of heterobifunctional PEG linkers. The following sections provide generalized methodologies for key experiments.

Protocol 1: Antibody-Drug Conjugation using an NHS-PEG-Maleimide Linker

This protocol outlines a two-step process for conjugating a thiol-containing drug to an antibody.

Materials:

-

Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEGn-Maleimide linker

-

Thiol-containing drug

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (e.g., TCEP or DTT)

-

Quenching reagent (e.g., Tris buffer or cysteine)

-

Desalting columns

Procedure:

-

Antibody Preparation: If necessary, reduce a controlled number of disulfide bonds on the antibody using a reducing agent like TCEP or DTT to generate free sulfhydryl groups. Purify the reduced antibody using a desalting column to remove the excess reducing agent.[23]

-

Linker Activation of Antibody:

-

Dissolve the NHS-PEGn-Maleimide linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.[]

-

Add the linker solution to the antibody solution at a 5- to 20-fold molar excess.

-

Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle mixing.[25]

-

-

Removal of Excess Linker: Remove the unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[25]

-

Conjugation of Drug:

-

Immediately add the thiol-containing drug to the maleimide-activated antibody solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[]

-

-

Quenching: Quench any unreacted maleimide (B117702) groups by adding a final concentration of 1 mM cysteine. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the final ADC using size-exclusion chromatography (SEC-HPLC) to remove unreacted drug and other small molecules.

The following diagram illustrates the general experimental workflow for ADC synthesis.

Figure 2: General experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Protocol 2: Purification of ADCs by Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their size in solution. It is used to separate the ADC from unreacted antibody, free drug, and aggregates.[26][27]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Size-exclusion column suitable for protein separations (e.g., TSKgel G3000SWxl)[21]

Mobile Phase:

-

A typical mobile phase is an aqueous buffer such as 100-200 mM sodium phosphate (B84403) with 150 mM sodium chloride, pH 6.8-7.4.[26][28]

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[28]

-

Sample Preparation: Dilute the purified ADC sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Injection and Separation: Inject a defined volume of the sample (e.g., 20-100 µL) onto the column.

-

Detection: Monitor the elution profile at 280 nm for the protein and at a wavelength specific for the drug if it has a distinct absorbance.

-

Analysis: The ADC will elute as a major peak. Higher molecular weight aggregates will elute earlier, and lower molecular weight impurities (like free drug) will elute later.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC-HPLC separates molecules based on their hydrophobicity. Since the cytotoxic drug is often hydrophobic, ADCs with different numbers of conjugated drugs will have different hydrophobicities and can be separated by HIC. This allows for the determination of the drug-to-antibody ratio (DAR).[29][30]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

HIC column (e.g., TSKgel Butyl-NPR)[29]

Mobile Phases:

-

Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 25-50 mM sodium phosphate, pH 6.5-7.0.[8][31]

-

Mobile Phase B (Low Salt): 25-50 mM sodium phosphate, pH 6.5-7.0, optionally containing an organic modifier like isopropanol (B130326) (e.g., 20%).[8][31]

Procedure:

-

System Equilibration: Equilibrate the HIC column with a high percentage of Mobile Phase A.

-

Sample Preparation: Dilute the ADC sample in Mobile Phase A.

-

Injection and Separation: Inject the sample onto the column. Elute with a decreasing salt gradient (i.e., an increasing percentage of Mobile Phase B). Species with a higher DAR are more hydrophobic and will elute later (at lower salt concentrations).[2][9]

-

Detection: Monitor the elution profile at 280 nm.

-

DAR Calculation: The average DAR is calculated by the weighted average of the peak areas of the different drug-loaded species.[29][30]

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation and drug development. Their unique ability to connect two different molecules with high specificity, coupled with the beneficial properties of the PEG spacer, makes them ideal for a wide range of applications, from the construction of complex ADCs to the development of novel diagnostic agents. A thorough understanding of their properties and the availability of robust experimental protocols are crucial for their successful implementation in research and therapeutic development.

References

- 1. precisepeg.com [precisepeg.com]

- 2. molnar-institute.com [molnar-institute.com]

- 3. Heterobifunctional PEG [jenkemusa.com]

- 4. DBCO-PEG4-NHS ester [baseclick.eu]

- 5. chempep.com [chempep.com]

- 6. Azido-PEG3-NHS ester - MedChem Express [bioscience.co.uk]

- 7. precisepeg.com [precisepeg.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 11. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. precisepeg.com [precisepeg.com]

- 14. DBCO-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. broadpharm.com [broadpharm.com]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 26. agilent.com [agilent.com]

- 27. researchgate.net [researchgate.net]

- 28. shimadzu.com [shimadzu.com]

- 29. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Azido-PEG4-NHS ester | C15H24N4O8 | CID 51340931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. agilent.com [agilent.com]

An In-depth Technical Guide to Fmoc-PEG9-alcohol in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the modification of peptides to enhance their therapeutic properties is a critical endeavor. One of the most successful strategies to improve the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs is PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. This process can significantly increase a peptide's in vivo half-life, improve its solubility, and reduce its immunogenicity.[1][2][3][4] This guide provides a comprehensive technical overview of a specific and versatile PEGylating agent, Fmoc-PEG9-alcohol, for researchers new to its application in solid-phase peptide synthesis (SPPS).

Fmoc-PEG9-alcohol is a heterobifunctional linker molecule. It possesses a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a hydroxyl (alcohol) group at the other, separated by a discrete nine-unit polyethylene glycol chain. The Fmoc group is a base-labile protecting group commonly used in SPPS, allowing for the stepwise assembly of amino acids.[5] The terminal alcohol provides a handle for various conjugation strategies, particularly for modifying the N-terminus of a peptide.

This document will delve into the core principles of using Fmoc-PEG9-alcohol, from its fundamental properties to detailed experimental protocols and its role in the broader context of therapeutic peptide development.

Core Principles of N-Terminal PEGylation with Fmoc-PEG9-alcohol

N-terminal PEGylation is a site-specific modification that often preserves the biological activity of a peptide, as the C-terminus and amino acid side chains, which may be crucial for receptor binding, remain unaltered. The process of incorporating Fmoc-PEG9-alcohol at the N-terminus of a resin-bound peptide during Fmoc-based SPPS involves a final coupling step after the peptide sequence has been assembled.

The workflow for N-terminal PEGylation using Fmoc-PEG9-alcohol can be visualized as follows:

Physicochemical Properties of Fmoc-PEG9-alcohol

A thorough understanding of the properties of Fmoc-PEG9-alcohol is essential for its successful application. The table below summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₉NO₁₁ | N/A |

| Molecular Weight | 635.74 g/mol | N/A |

| CAS Number | 868594-51-8 | N/A |

| Appearance | White to off-white solid or oil | N/A |

| Purity | Typically ≥95% | N/A |

| Solubility | Soluble in DMF, DCM, DMSO | N/A |

| Storage | -20°C, desiccated | N/A |

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the N-terminal PEGylation of a peptide using Fmoc-PEG9-alcohol. These protocols are based on standard Fmoc-SPPS procedures.

Materials and Reagents

| Reagent | Supplier | Purpose |

| Fmoc-Rink Amide MBHA resin | Various | Solid support for peptide synthesis |

| Fmoc-amino acids | Various | Building blocks for peptide chain |

| N,N'-Diisopropylcarbodiimide (DIC) | Various | Coupling reagent |

| OxymaPure® | Various | Coupling additive to prevent racemization |

| Piperidine (B6355638) | Various | Reagent for Fmoc deprotection |

| N,N-Dimethylformamide (DMF) | Various | Solvent for synthesis |

| Dichloromethane (DCM) | Various | Solvent for washing |

| Fmoc-PEG9-alcohol | Various | PEGylating agent |

| Pyridine (B92270) | Various | Base for activation of alcohol |

| p-Nitrophenyl chloroformate (p-NPC) | Various | Activating agent for alcohol |

| Trifluoroacetic acid (TFA) | Various | Reagent for cleavage from resin |

| Triisopropylsilane (TIS) | Various | Scavenger for cleavage |

| Water (H₂O) | Various | Scavenger for cleavage |

| Diethyl ether (cold) | Various | For peptide precipitation |

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard procedure for assembling the peptide chain on the solid support prior to PEGylation.

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the first Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), continue coupling or perform a second coupling.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine for PEGylation.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) and dry the peptide-resin under vacuum.

Protocol 2: N-Terminal PEGylation of Resin-Bound Peptide

This protocol details the activation of the hydroxyl group of Fmoc-PEG9-alcohol and its subsequent coupling to the N-terminus of the synthesized peptide.

-

Activation of Fmoc-PEG9-alcohol:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve Fmoc-PEG9-alcohol (3 eq. relative to the peptide-resin loading) in anhydrous DCM.

-

Add pyridine (3 eq.) to the solution and cool to 0°C in an ice bath.

-

Slowly add a solution of p-nitrophenyl chloroformate (p-NPC) (3 eq.) in anhydrous DCM to the Fmoc-PEG9-alcohol solution.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the activated Fmoc-PEG9-p-nitrophenyl carbonate.

-

-

Coupling to Peptide-Resin:

-

Swell the peptide-resin (with the free N-terminus) in DMF for 30 minutes.

-

Dissolve the activated Fmoc-PEG9-p-nitrophenyl carbonate (2 eq.) in DMF.

-

Add the solution of the activated PEG linker to the swollen peptide-resin.

-

Add N,N-Diisopropylethylamine (DIPEA) (4 eq.) to the reaction mixture.

-

Agitate the mixture at room temperature overnight.

-

Monitor the reaction completion using a qualitative test (e.g., chloranil (B122849) test for secondary amines).

-

-

Washing: Wash the PEGylated peptide-resin thoroughly with DMF (5 times), DCM (3 times), and methanol (B129727) (3 times) to remove excess reagents and byproducts.

-

Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Purification of the PEGylated Peptide

This final protocol describes the release of the PEGylated peptide from the solid support and its subsequent purification.

-

Cleavage from Resin:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried PEGylated peptide-resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Concentrate the filtrate to approximately 1-2 mL under a stream of nitrogen.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

-

Washing and Drying: Decant the ether and wash the peptide pellet with cold diethyl ether two more times. Dry the peptide pellet under vacuum.

-

Purification:

-

Dissolve the crude PEGylated peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect the fractions containing the pure PEGylated peptide.

-

-

Lyophilization: Lyophilize the purified fractions to obtain the final product as a white, fluffy powder.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Application in a Biological Context: A Case Study of a PEGylated GLP-1 Analogue

Glucagon-like peptide-1 (GLP-1) is a therapeutic peptide used in the treatment of type 2 diabetes. However, its native form has a very short half-life in vivo. PEGylation of GLP-1 analogues has been shown to significantly extend their duration of action.

The mechanism of action of a PEGylated GLP-1 analogue involves its binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), on pancreatic β-cells. This binding initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin (B600854) secretion. The PEG chain does not directly participate in the signaling but serves to protect the peptide from degradation and renal clearance, thereby prolonging its availability to bind to the receptor.

The signaling pathway initiated by the binding of a PEGylated GLP-1 analogue to the GLP-1R can be represented as follows:

Quantitative Data Summary

The efficiency of each step in the synthesis and PEGylation process is crucial for the overall yield of the final product. The following table provides representative quantitative data that can be expected during the synthesis of a PEGylated peptide.

| Parameter | Typical Value | Notes |

| Resin Loading | 0.3 - 0.7 mmol/g | Dependent on the specific resin used. |

| Amino Acid Coupling Efficiency | >99% per step | Monitored by qualitative tests (e.g., Kaiser test). |

| N-Terminal PEGylation Efficiency | 85 - 95% | Dependent on the activation method and coupling conditions. Can be optimized. |

| Cleavage Yield (Crude Peptide) | 70 - 90% | Dependent on the peptide sequence and cleavage conditions. |

| Overall Yield (after Purification) | 15 - 30% | Highly dependent on the peptide sequence, length, and hydrophobicity. |

| Purity (after RP-HPLC) | >98% | As determined by analytical RP-HPLC. |

Conclusion

Fmoc-PEG9-alcohol is a valuable tool for the N-terminal modification of synthetic peptides. Its use within the well-established Fmoc-SPPS framework allows for the site-specific introduction of a discrete PEG chain, leading to improved pharmacokinetic properties of the target peptide. This guide has provided a detailed overview of the principles, properties, and protocols associated with the use of Fmoc-PEG9-alcohol. By following these guidelines, researchers and drug development professionals can effectively incorporate this reagent into their peptide synthesis workflows to advance the development of novel and improved peptide-based therapeutics. The provided example of a PEGylated GLP-1 analogue illustrates the significant impact that such modifications can have on the therapeutic potential of a peptide. As with any chemical synthesis, optimization of the described protocols for specific peptide sequences may be necessary to achieve the best results.

References

- 1. lifetein.com [lifetein.com]

- 2. PEGylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. PEGylation - Bio-Synthesis, Inc. [biosyn.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of PEG Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of utilizing polyethylene (B3416737) glycol (PEG) linkers in bioconjugation. The process of PEGylation, the covalent attachment of PEG chains to molecules such as proteins, peptides, and nanoparticles, is a critical strategy in biopharmaceutical development. It serves to enhance the therapeutic efficacy and safety of a wide range of drugs.[1] This document will explore the core chemistries, quantitative impacts, and detailed experimental protocols associated with the use of PEG linkers.

Core Principles of PEGylation

Polyethylene glycol is a biocompatible, non-toxic, and water-soluble polymer. When conjugated to a therapeutic molecule, it imparts several beneficial properties, primarily aimed at improving the drug's pharmacokinetic and pharmacodynamic profile.[1][2]

Key Benefits of PEGylation:

-

Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic molecules, making them more suitable for administration.[2][3]

-

Increased Stability: PEG chains can sterically hinder the approach of proteolytic enzymes, protecting the conjugated molecule from degradation and increasing its stability in biological environments.[2][4]

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1][5]

-

Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, thereby reducing the likelihood of an immune response.[2][4]

-

Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing.[1]

The Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers to biomolecules is achieved through various chemical strategies that target specific functional groups. The choice of chemistry is dictated by the available reactive groups on the target molecule and the desired characteristics of the final conjugate.

Commonly Targeted Functional Groups on Proteins:

-

Amines (e.g., lysine (B10760008) residues, N-terminus): Due to the abundance of lysine residues on the surface of most proteins, this is the most frequently targeted group for PEGylation.

-

Thiols (e.g., cysteine residues): Cysteine residues are less abundant than lysines, offering a more specific site for PEGylation.

-

Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus): These groups can also be targeted for conjugation.

Key PEGylation Chemistries:

-

N-Hydroxysuccinimide (NHS) Ester Chemistry: This is one of the most widely used methods for targeting primary amines. PEG-NHS esters react with the amino groups of lysine residues or the N-terminus of a protein to form a stable amide bond. This reaction is typically performed at a pH between 7 and 9.[1]

-

Maleimide (B117702) Chemistry: PEG-maleimide derivatives are highly specific for the thiol groups found in cysteine residues. The maleimide group reacts with the sulfhydryl group of cysteine via a Michael addition to form a stable thioether bond. This reaction is most efficient at a pH between 6.5 and 7.5.[1]

-

Click Chemistry: This term encompasses a class of reactions that are rapid, selective, and high-yielding. A common example in PEGylation is the copper-catalyzed or strain-promoted cycloaddition between an azide-functionalized PEG and an alkyne-modified biomolecule, forming a stable triazole linkage.[6][7] Bioorthogonal PEG linkers with reactive groups that don't interfere with natural biological processes are used for labeling and tracking molecules in living systems.[3]

Quantitative Impact of PEG Linkers

The physicochemical and biological properties of a PEGylated bioconjugate can be fine-tuned by altering the length, structure (linear vs. branched), and chemical linkage of the PEG chain.

Impact on Hydrodynamic Radius

The hydrodynamic radius of a molecule is a critical determinant of its in vivo circulation time. Longer PEG chains generally lead to a greater increase in the hydrodynamic radius, resulting in a more pronounced effect on half-life.

| PEG Molecular Weight (kDa) | Structure | Hydrodynamic Radius (nm) |

| 12 | Linear | 5.42 ± 0.28 |

| 20 | Linear | 7.36 ± 0.20 |

| 20 | 4-Arm Branched | 6.83 ± 0.09 |

| 30 | Linear | 8.62 ± 0.27 |

| 40 | Linear | 9.58 ± 0.35 |

| 40 | 4-Arm Branched | 9.25 ± 0.40 |

| 60 | 2-Arm Branched | 10.37 ± 0.12 |

Data compiled from a study on unmodified PEGs.[1]

Effect of PEGylation on Protein Hydrodynamic Radius (Human Serum Albumin - HSA)

| Attached PEG (kDa) | Resulting Hydrodynamic Radius of PEG-HSA (Å) |

| 5 | 48.35 ± 0.53 |

| 10 | 66.14 ± 0.81 |

| 20 (Linear) | 86.5 |

| 20 (Branched) | 86.5 |

Data shows a significant increase in the hydrodynamic radius of HSA after PEGylation.[]

Impact on In Vivo Performance

The increased hydrodynamic size and shielding effect of PEG directly translates to improved pharmacokinetic profiles and therapeutic outcomes.

| Parameter | PEG Linker Modification | Quantitative Effect | Reference |

| Circulation Half-Life | 4 kDa PEG vs. no PEG | 2.5-fold increase | [9] |

| 10 kDa PEG vs. no PEG | 11.2-fold increase | [9] | |

| Tumor Accumulation | 10 kDa PEG vs. 2 kDa or 5 kDa PEG | Significantly increased | [10] |

| Tumor Size Reduction | Doxorubicin with 10 kDa PEG-folate linker vs. 2 kDa or 5 kDa | >40% reduction | [10] |

| Off-Target Toxicity | 10 kDa PEG vs. no PEG | 4-fold lower | [9] |

Comparative Efficiency of Conjugation Chemistries

The choice of conjugation chemistry affects the specificity, yield, and stability of the bioconjugate.

| Parameter | Maleimide-Thiol Conjugation | Click Chemistry (DBCO-Azide) | Reference |

| Stoichiometry | Diverse reaction products (1-4 PEGs per VHH) | Controlled, one-to-one stoichiometry | [7] |

| Reaction Efficiency | Variable | 83.6% (Sortase A mediated transpeptidation step) | [7] |

| Functional Binding | Preserved | Equal or better than maleimide-thiol conjugates | [7] |

Note: Direct quantitative comparison of NHS ester chemistry under identical conditions was not available in the searched literature.

Impact of Steric Hindrance on Bioactivity

While PEGylation offers numerous advantages, the steric hindrance imposed by the PEG chain can sometimes reduce the biological activity of the conjugated molecule.[11] This effect is generally dependent on the PEG mass and the proximity of the conjugation site to the active or binding domain of the biomolecule.[11]

| Protein | PEG Size (kDa) | Conjugation Site | Effect on Bioactivity | Reference |

| Staphylokinase | 5 | N-terminus | Higher activity than 20 kDa PEG at N-terminus | [11] |

| 20 | N-terminus | Lower activity than 5 kDa PEG at N-terminus | [11] | |

| 5 | C-terminus | Higher activity than 20 kDa PEG at C-terminus | [11] | |

| 20 | C-terminus | Lower activity than 5 kDa PEG at C-terminus | [11] |

Release Kinetics of Cleavable PEG Linkers

Cleavable linkers are designed to release the conjugated molecule under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[6][12]

| Linker Type | Cleavage Stimulus | Half-life (t1/2) | Reference |

| Hydrazone | Acidic pH | ~2 days in plasma | [11] |

| Dipeptide (Val-Cit) | Cathepsin B | 230 days in human plasma, 80 hours in mouse plasma | [11] |

| Dipeptide (Phe-Lys) | Cathepsin B | 30 days in human plasma, 12.5 hours in mouse plasma | [11] |

| Silyl ether-based | Acidic pH | >7 days in human plasma | [13] |

| Sulfatase-cleavable | Sulfatase | 24 minutes (in vitro), >7 days in mouse plasma | [13] |

Quantitative Data on Reduced Immunogenicity

PEGylation can reduce the immunogenicity of therapeutic proteins, but it can also elicit an anti-PEG antibody (APA) response.

Anti-PEG Antibody (APA) Response

| PEGylated Substance | Administration | Peak Anti-PEG IgM Response | Peak Anti-PEG IgG Response | Reference |

| PEGylated Microbubbles | Single Dose | Day 7 | Lower than multiple doses | [14] |

| Multiple Doses | Day 7 | Days 7-14 | [14] |

Note: While PEGylation is known to reduce the immunogenicity of the conjugated protein, specific quantitative data directly comparing the reduction in antibody titers against the protein itself for different PEG sizes was not available in a consolidated format in the searched literature.

Experimental Protocols

Detailed methodologies for key PEGylation experiments are provided below.

Protocol for Amine-Reactive PEGylation using NHS Ester

This protocol outlines the general procedure for conjugating a PEG-NHS ester to a protein.

Materials:

-

Protein to be PEGylated

-

PEG-NHS Ester reagent

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Anhydrous DMSO or DMF

-

Desalting columns or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[12][15]

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[15]

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.[15]

-

Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 5-15 minutes at room temperature.

-

Purification: Remove unreacted PEG-NHS ester and other byproducts by dialysis or using a desalting column.

-

Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm the increase in molecular weight and size exclusion chromatography (SEC) to assess purity and aggregation.

Protocol for Thiol-Specific PEGylation using Maleimide

This protocol describes the site-specific PEGylation of a protein containing a free cysteine residue.

Materials:

-

Cysteine-containing protein

-

PEG-Maleimide reagent

-

Reaction Buffer (e.g., Phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)

-

Desalting columns or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the cysteine-containing protein in the reaction buffer. If the protein has no free thiols, it may need to be reduced with a reagent like DTT, which must then be removed prior to PEGylation.

-

PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide reagent in the reaction buffer.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[16][17]

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[16][17]

-

Purification: Purify the PEGylated protein from unreacted PEG-Maleimide and protein using size exclusion chromatography or dialysis.[16][17]

-

Characterization: Analyze the conjugate using SDS-PAGE and SEC. Mass spectrometry can be used to confirm the mass of the PEGylated protein.

Protocol for Click Chemistry PEGylation (Copper-Catalyzed)

This protocol outlines a general procedure for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

-

Alkyne-modified protein

-

Azide-functionalized PEG

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Desalting columns or dialysis equipment

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of the alkyne-modified protein in the aqueous buffer.

-

Prepare a stock solution of the azide-functionalized PEG in the aqueous buffer or a compatible solvent like DMSO.

-

Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 300 mM in water).

-

Prepare a stock solution of the THPTA ligand (e.g., 100 mM in water).[18]

-

-

Catalyst Preparation: Shortly before the reaction, mix the CuSO4 solution with the THPTA ligand solution.[18]

-

Conjugation Reaction:

-

To the alkyne-modified protein solution, add the azide-functionalized PEG.

-

Add the pre-mixed CuSO4/THPTA catalyst.

-

Initiate the reaction by adding the sodium ascorbate solution.[18]

-

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.[18]

-

Purification: Purify the PEGylated protein using a desalting column or dialysis to remove the copper catalyst, excess reagents, and byproducts.

-

Characterization: Characterize the final product using SDS-PAGE, SEC, and mass spectrometry.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Logical flow of PEGylation from strategy to therapeutic outcome.

Experimental Workflow for Bioconjugation

Caption: General experimental workflow for protein PEGylation.

Decision Tree for Linker Chemistry Selection

Caption: Decision tree for selecting the appropriate PEG linker chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-polyethyleneglycol Antibody Response to PEGylated Substances [jstage.jst.go.jp]

- 4. Predictable and tunable half-life extension of therapeutic agents by controlled chemical release from macromolecular conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. purepeg.com [purepeg.com]

- 7. researchgate.net [researchgate.net]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 12. purepeg.com [purepeg.com]

- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Fmoc-PEG9-alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-PEG9-alcohol is a valuable heterobifunctional linker used in bioconjugation, peptide synthesis, and drug delivery systems. Its solubility in common organic solvents is a critical parameter for its effective use in these applications. This technical guide provides a comprehensive overview of the known solubility characteristics of Fmoc-PEG9-alcohol, outlines a detailed experimental protocol for determining its solubility, and presents a logical workflow for solubility assessment. This document is intended to be a practical resource for researchers and professionals working with this important PEGylated compound.

Introduction to Fmoc-PEG9-alcohol

Fmoc-PEG9-alcohol, with a molecular weight of 635.74 g/mol , is a polyethylene (B3416737) glycol (PEG) linker that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group on a terminal amine and a hydroxyl (-OH) group at the other end. The PEG chain, consisting of nine ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility of conjugated molecules in aqueous media. The Fmoc group provides a stable protecting group for the amine that can be readily removed under basic conditions, allowing for subsequent conjugation reactions. The terminal hydroxyl group offers a versatile handle for further chemical modifications.

The solubility of Fmoc-PEG9-alcohol in various organic solvents is a key factor in its handling, purification, and reaction setup. Understanding its solubility profile is essential for designing efficient and reproducible synthetic and bioconjugation protocols.

Solubility Profile of Fmoc-PEG9-alcohol

Currently, publicly available quantitative solubility data for Fmoc-PEG9-alcohol is limited. However, qualitative solubility information has been reported by various suppliers. This information is summarized in the table below. It is important to note that these are general observations and the actual solubility can be influenced by factors such as purity, temperature, and the presence of any contaminants.

| Solvent | Abbreviation | Qualitative Solubility |

| Dimethyl Sulfoxide | DMSO | Soluble[1] |

| Dichloromethane | DCM | Soluble[1] |

| Dimethylformamide | DMF | Soluble[1] |

This data is based on information provided by suppliers and should be considered as a general guideline. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining Solubility

For applications requiring precise concentrations, the equilibrium solubility of Fmoc-PEG9-alcohol should be determined experimentally. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant represents the solubility of the compound in that solvent at that temperature.

Materials and Equipment

-

Fmoc-PEG9-alcohol (solid)

-

Selected organic solvents (e.g., DCM, DMF, THF, Acetonitrile, Methanol) of high purity

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure

-

Preparation: Add an excess amount of Fmoc-PEG9-alcohol to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. For finer separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

Prepare a series of standard solutions of Fmoc-PEG9-alcohol of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution by a validated HPLC method.

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of Fmoc-PEG9-alcohol in the sample solution by interpolating from the calibration curve.

-

-

Data Reporting: The solubility is reported as the concentration of the dissolved Fmoc-PEG9-alcohol, typically in mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for solubility determination and a conceptual signaling pathway where a PEGylated molecule might be involved.

Caption: A flowchart of the shake-flask method for determining solubility.

Caption: A conceptual diagram of a PEGylated ligand interacting with a cell.

Conclusion

References

A Technical Guide to the Storage and Stability of Fmoc-PEG Reagents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical considerations for the storage and stability of Fluorenylmethyloxycarbonyl-Polyethylene Glycol (Fmoc-PEG) reagents. Proper handling and storage of these valuable reagents are paramount to ensure their integrity, reactivity, and the successful outcome of their applications in peptide synthesis, bioconjugation, and drug delivery.

Core Principles of Fmoc-PEG Reagent Stability

Fmoc-PEG reagents are bifunctional molecules, and their stability is influenced by the chemical properties of both the Fmoc protecting group and the polyethylene (B3416737) glycol (PEG) chain. The primary factors affecting their stability are temperature, moisture, light, and oxygen.[1]

-

The Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an amine-protecting group that is notably labile to bases.[2] While it is stable under acidic conditions, exposure to basic environments, including primary and secondary amines, will lead to its cleavage.[2] Traces of free amines in a stored Fmoc-amino acid derivative can even promote autocatalytic cleavage.

-

The PEG Chain: The polyethylene glycol (PEG) backbone is susceptible to oxidative degradation.[1] This process can be initiated by heat, light, and the presence of oxygen, leading to chain cleavage and the formation of various impurities such as aldehydes, ketones, and carboxylic acids.[1] These degradation products can interfere with subsequent reactions and compromise the quality of the final product.

-

Reactive Functional Groups: Many Fmoc-PEG reagents possess a third reactive functional group (e.g., NHS ester, Maleimide) for conjugation. These groups have their own stability profiles. For instance, N-hydroxysuccinimide (NHS) esters are highly sensitive to moisture and will hydrolyze back to the carboxylic acid, rendering them inactive for conjugation to primary amines.[1] Similarly, maleimide (B117702) groups are light-sensitive.[1]

Recommended Storage and Handling Protocols

To maintain the quality and performance of Fmoc-PEG reagents, it is crucial to adhere to strict storage and handling protocols.

Long-Term Storage (Months to Years):

For optimal long-term stability, Fmoc-PEG reagents should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | -15°C to -40°C or lower | Minimizes the rate of both oxidative degradation of the PEG chain and potential hydrolysis of reactive esters.[1] |

| Atmosphere | Under dry Argon or Nitrogen | Prevents oxidation of the PEG chain.[1] |

| Light | In the dark (e.g., in an amber vial or stored in a dark box) | Protects light-sensitive groups like maleimides and prevents photo-oxidative degradation of the PEG chain.[1] |

| Moisture | With a desiccant (stored outside the primary container) | Prevents hydrolysis of moisture-sensitive functional groups like NHS esters.[1] |

Short-Term Storage (Days to Weeks):

For reagents that are in frequent use, short-term storage conditions can be slightly less stringent, but care must still be taken:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or -20°C | Slows down degradation processes. |

| Atmosphere | Backfill with Argon or Nitrogen after each use | Continues to protect against oxidation.[1] |

| Light | Keep in the dark | Protects against light-induced degradation.[1] |

| Moisture | Ensure the container is tightly sealed | Minimizes exposure to atmospheric moisture. |

Handling Best Practices:

-